Hydrazinecarboximidamide, N-hexyl-

Description

Hydrazinecarboximidamide, N-hexyl- (CAS: 95235-90-8) is a substituted guanidine derivative with the molecular formula C₂₂H₂₈N₄ and a molecular weight of 348.485 g/mol. Its structure consists of a hydrazinecarboximidamide backbone (NH₂–C(=NH)–NH–) modified with an N-hexyl chain and a fluorenyl group (9H-fluoren-2-yl) via an ethylidene linkage . This compound is synthesized through condensation reactions involving aminoguanidine bicarbonate and appropriately substituted precursors under acidic reflux conditions . Its structural complexity and functional groups make it a candidate for pharmaceutical and materials science applications, particularly in targeting enzymes or cellular pathways.

Properties

CAS No. |

55908-80-0 |

|---|---|

Molecular Formula |

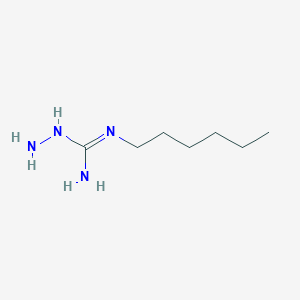

C7H18N4 |

Molecular Weight |

158.25 g/mol |

IUPAC Name |

1-amino-2-hexylguanidine |

InChI |

InChI=1S/C7H18N4/c1-2-3-4-5-6-10-7(8)11-9/h2-6,9H2,1H3,(H3,8,10,11) |

InChI Key |

FBRYDMKMOXCWOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN=C(N)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarboximidamide, N-hexyl- can be synthesized through a series of chemical reactions. One common method involves the reaction of hydrazinecarboximidamide with hexylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Hydrazinecarboximidamide, N-hexyl- often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, N-hexyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or amines can be used to substitute the hexyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazinecarboximidamide derivatives with additional oxygen atoms, while reduction may produce simpler hydrazine derivatives.

Scientific Research Applications

Hydrazinecarboximidamide, N-hexyl- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, N-hexyl- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

Hydrazinecarboximidamide derivatives differ primarily in their substituents, which dictate their biological and chemical properties. Key analogues include:

Anticancer Activity

Antimicrobial Activity

Enzyme Inhibition

- BACE1 Inhibitors : Alkylidene hydrazinecarboximidamide derivatives (e.g., Compounds 11, 12) showed micromolar-level inhibition of β-secretase, critical in Alzheimer’s disease .

- Protein Cross-Linking Inhibitors: Derivatives like N-(3-(4-methylpiperazin-1-yl)propyl)hydrazinecarboximidamide achieved >95% inhibition of nonenzymatic protein browning, relevant in aging research .

Structure-Activity Relationships (SAR)

- Lipophilicity : The N-hexyl chain in the target compound likely improves blood-brain barrier penetration compared to shorter-chain analogues (e.g., n-propyl in Compound 3-04 ).

- Aromatic Groups : Fluorenyl (target compound) vs. benzo[d]thiazole (8l) influence target selectivity; benzo[d]thiazole’s planar structure favors DNA intercalation .

- Electron-Withdrawing Groups : Chlorine in Vb enhances antimicrobial activity by increasing electrophilic interactions with bacterial proteins .

Data Tables

Biological Activity

6-Cinnolinecarbonitrile, a heterocyclic compound with significant biological activity, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

6-Cinnolinecarbonitrile (chemical formula: C_9H_6N_2) is characterized by a bicyclic structure that includes a cinnoline ring with a cyano group at the 6-position. It can be synthesized through various methods, including the reaction of 3-bromo-4(1H)-cinnoline with copper(I) cyanide in pyridine, followed by subsequent reactions to yield the final product.

Biological Activity

The biological activity of 6-cinnolinecarbonitrile has been investigated extensively, revealing its potential as an antibacterial, antifungal, and anticancer agent. The following sections detail specific activities and mechanisms of action.

Antibacterial Activity

Research indicates that 6-cinnolinecarbonitrile exhibits significant antibacterial properties. In studies comparing various cinnoline derivatives, it was found that compounds with halogen substitutions displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antifungal Activity

The antifungal activity of 6-cinnolinecarbonitrile has also been documented. It shows efficacy against fungi such as Candida albicans and Aspergillus niger. The compound's effectiveness is attributed to its ability to inhibit fungal cell growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes .

Anticancer Properties

In vitro studies have demonstrated that 6-cinnolinecarbonitrile possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting key survival signaling pathways. Notably, its activity against various cancer types highlights its potential as a lead compound for further development in cancer therapy .

The mechanism of action for 6-cinnolinecarbonitrile involves its interaction with specific molecular targets. For instance, it acts as a reversible competitive inhibitor of human neutrophil elastase, which plays a role in inflammatory processes. By binding to the enzyme's active site, it prevents substrate access and modulates inflammatory responses.

Comparative Analysis with Related Compounds

To understand the unique properties of 6-cinnolinecarbonitrile, it is beneficial to compare it with similar compounds such as quinoxalines and quinazolines. While these compounds also exhibit biological activities, 6-cinnolinecarbonitrile's specific substitution pattern and the presence of the cyano group contribute to its distinct pharmacological profiles.

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Cinnolines | Antibacterial, antifungal, anticancer | Unique cyano group at position 6 |

| Quinoxalines | Antibacterial, anticancer | Similar bicyclic structure |

| Quinazolines | Anti-inflammatory | Used in medicinal chemistry |

Case Studies

Several case studies have highlighted the potential applications of 6-cinnolinecarbonitrile in drug development:

- Anticancer Research : A study demonstrated that derivatives of cinnoline exhibited cytotoxic effects on breast cancer cell lines, suggesting that modifications could enhance efficacy .

- Antimicrobial Studies : Research focused on synthesizing various substituted cinnolines revealed that certain modifications significantly improved antibacterial potency against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.